3-Nitro-N-(4-phenoxyphenyl)benzamide, also known as ICA-105574, is a chemical compound studied for its ability to activate the human ether-à-go-go-related gene (hERG) potassium channels. These channels play a crucial role in regulating the electrical activity of the heart, particularly in repolarization of the heart muscle cells [].
Studies have shown that ICA-105574 acts as a potent and selective activator of hERG channels. In research using isolated heart cells and recombinant hERG channels, ICA-105574 significantly increased the current flow through these channels []. This effect was concentration-dependent, meaning higher concentrations led to a greater activation of the channels.
The primary mechanism by which ICA-105574 activates hERG channels is by preventing their inactivation. Normally, hERG channels undergo a process called inactivation after they open, which limits the flow of current through them. ICA-105574 disrupts this inactivation process, allowing the channels to remain open for longer durations and facilitating a greater potassium ion efflux []. This can influence the duration of the cardiac action potential, which is the electrical signal that coordinates heart muscle contractions.
ICA-105574, chemically known as 3-nitro-N-(4-phenoxyphenyl)benzamide, is a synthetic compound primarily studied for its effects on potassium channels, particularly the human ether-a-go-go-related gene potassium channels (hERG). This compound has gained attention due to its ability to modulate the inactivation properties of these channels, which are crucial for cardiac action potential regulation. ICA-105574 is characterized by its unique structural features that allow it to interact specifically with various potassium channel subtypes, leading to differential effects on channel activity.
There is no current information available on the specific mechanism of action of 3-nitro-N-(4-phenoxyphenyl)benzamide.
As with any unknown compound, it is advisable to handle 3-nitro-N-(4-phenoxyphenyl)benzamide with caution due to the lack of specific safety data. The nitro group raises concerns, as nitroaromatic compounds can be explosive or can decompose to form hazardous gases []. Standard laboratory practices for handling chemicals should be followed.
The primary chemical reaction involving ICA-105574 is its binding to potassium channels, where it acts as a modulator. Upon binding, ICA-105574 can either enhance or inhibit channel inactivation depending on the specific type of potassium channel:
ICA-105574 exhibits notable biological activity as a potent activator of hERG channels. Its effects include:
The synthesis of ICA-105574 involves several steps typical for organic compounds, focusing on functionalization and coupling reactions. The general synthetic pathway includes:
ICA-105574 has potential applications in:
Interaction studies have revealed that ICA-105574 binds at a common site on both hERG and EAG channels but elicits opposite functional responses. Key findings include:
ICA-105574 is part of a broader class of compounds that modulate potassium channels. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Structure | Mechanism of Action | Unique Features |
---|---|---|---|
NS1643 | 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea | Activates hERG channels | Known for its high potency and selectivity towards hERG channels |
PD307243 | 2-[2-(3,4-Dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid | Activates EAG channels | Selective for EAG channels with different pharmacological profiles |
Moxifloxacin | Fluoroquinolone antibiotic | Inhibits hERG channels | Primarily known as an antibiotic but also affects cardiac ion channels |
ICA-105574 stands out due to its dual functionality as both an activator and inhibitor depending on the target channel type, which is not commonly observed among similar compounds .
Irritant;Environmental Hazard